Diacylglycerol acyltransferase inhibitor-1

Description

Properties

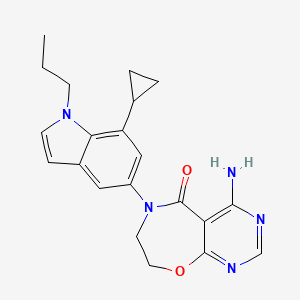

Molecular Formula |

C21H23N5O2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

4-amino-6-(7-cyclopropyl-1-propylindol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one |

InChI |

InChI=1S/C21H23N5O2/c1-2-6-25-7-5-14-10-15(11-16(18(14)25)13-3-4-13)26-8-9-28-20-17(21(26)27)19(22)23-12-24-20/h5,7,10-13H,2-4,6,8-9H2,1H3,(H2,22,23,24) |

InChI Key |

ZRAUYWHLGWICJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC2=CC(=CC(=C21)C3CC3)N4CCOC5=NC=NC(=C5C4=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Diacylglycerol Acyltransferase-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] This integral membrane protein, located in the endoplasmic reticulum, esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[1][3] Due to its pivotal role in lipid homeostasis, DGAT1 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][4] This technical guide provides an in-depth exploration of the mechanism of action of DGAT1 inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanism of Action

The fundamental mechanism of action of DGAT1 inhibitors is the competitive or non-competitive blockage of the DGAT1 enzyme's active site, preventing the binding of its substrates, diacylglycerol and fatty acyl-CoA.[1] This inhibition directly curtails the synthesis of new triglycerides. Recent structural studies have revealed that inhibitors can bind within the fatty acyl-CoA substrate binding tunnel of DGAT1. For instance, some inhibitors block access to the tunnel entrance, while others extend deeper into the enzyme, interacting with catalytic residues.

The downstream consequences of this primary mechanism are multifaceted and tissue-specific, contributing to the overall therapeutic effects of DGAT1 inhibition. These include:

-

Reduced Intestinal Fat Absorption: DGAT1 is highly expressed in the enterocytes of the small intestine, where it is essential for the re-synthesis of triglycerides from dietary fats before their packaging into chylomicrons for secretion into the circulation.[3][4] Inhibition of intestinal DGAT1 leads to a significant reduction in postprandial hyperlipidemia.[5]

-

Altered Gut Hormone Secretion: A key secondary effect of DGAT1 inhibition is the modulation of gut hormone release. By delaying lipid absorption and increasing the delivery of lipids to the distal small intestine, DGAT1 inhibitors stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from enteroendocrine L-cells.[3][6][7] Conversely, the secretion of glucose-dependent insulinotropic polypeptide (GIP) from K-cells in the proximal intestine may be blunted.[3]

-

Amelioration of Endoplasmic Reticulum (ER) Stress and Inflammation: In pancreatic β-cells, excessive free fatty acids can lead to lipotoxicity, characterized by increased triglyceride accumulation, ER stress, and inflammation, ultimately causing apoptosis. DGAT1 inhibitors have been shown to protect pancreatic β-cells by reducing intracellular lipid accumulation and downregulating ER stress and inflammatory signaling pathways, such as the JNK and p38 pathways.[8][9]

Quantitative Data on DGAT1 Inhibitors

The potency and selectivity of various small molecule DGAT1 inhibitors have been characterized using in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Inhibitor | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | Rat DGAT1 IC50 (nM) | Selectivity over DGAT2 | Reference |

| A-922500 | 9 | 22 | - | >5,800-fold | [10] |

| T863 | ~17-49 | ~17-49 | - | >200-fold vs hDGAT2 | [1][11] |

| PF-04620110 | 19-38 | 64 | 94 | >100-fold | [1][3] |

| AZD7687 | 80 | - | - | - | [1] |

| H128 | 98 | - | - | - | [5] |

| Pradigastat (LCQ-908) | - | - | - | - | [1] |

| GSK2973980A | 3 | - | - | - | [1] |

| AZD3988 | 6 | 11 | 5 | - | [1] |

| ABT-046 | 8 | - | - | - | [1] |

| DGAT1-IN-1 | < 10 | - | - | - | [1] |

| Compound 1A | - | - | - | ~160-fold vs A2A receptor | [2] |

| Compound 2A | - | - | - | IC50 of 247 nM vs A2A receptor | [2] |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways

DGAT1 Inhibition and Gut Hormone Secretion

The inhibition of DGAT1 in the intestine alters lipid transit, leading to increased stimulation of enteroendocrine L-cells in the distal gut and subsequent release of GLP-1 and PYY.

Caption: DGAT1 inhibition alters gut hormone secretion by modulating intestinal lipid transit.

DGAT1 Inhibition and Pancreatic β-Cell Protection

DGAT1 inhibitors can mitigate lipotoxicity-induced ER stress and inflammation in pancreatic β-cells.

Caption: DGAT1 inhibitors protect pancreatic β-cells from lipotoxicity-induced apoptosis.

Experimental Protocols

In Vitro DGAT1 Enzyme Activity Assay (Radiolabeled)

This assay measures the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglyceride.

Materials:

-

Human small intestinal microsomes (as DGAT1 enzyme source)

-

Dioleoyl glycerol (substrate)

-

[14C]-Oleoyl-CoA or other radiolabeled fatty acyl-CoA (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl2)

-

Bovine serum albumin (BSA)

-

DGAT1 inhibitor test compounds

-

Stop solution (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, BSA, and human intestinal microsomes.

-

Add the DGAT1 inhibitor test compound at various concentrations.

-

Initiate the reaction by adding the substrates, dioleoyl glycerol and radiolabeled fatty acyl-CoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the lipids.

-

Separate the lipids by TLC.

-

Identify the triglyceride band and scrape it from the TLC plate.

-

Quantify the radioactivity in the triglyceride band using a scintillation counter.

-

Calculate the percent inhibition of DGAT1 activity for each inhibitor concentration and determine the IC50 value.

Cell-Based Triglyceride Synthesis Assay

This assay measures the synthesis of new triglycerides in a cellular context.

Materials:

-

HEK293 cells or other suitable cell line expressing DGAT1

-

Cell culture medium

-

[14C]-glycerol or a fluorescently labeled fatty acid

-

Oleic acid complexed to BSA (to stimulate triglyceride synthesis)

-

DGAT1 inhibitor test compounds

-

Lysis buffer

-

Lipid extraction solvents

-

TLC plates and developing solvent

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-incubate the cells with the DGAT1 inhibitor test compound for a specified time.

-

Add [14C]-glycerol or a fluorescently labeled fatty acid to the medium, along with oleic acid-BSA to stimulate triglyceride synthesis.

-

Incubate for a specified time (e.g., 4-6 hours).

-

Wash the cells and lyse them.

-

Extract the total lipids from the cell lysate.

-

Separate the lipids by TLC.

-

Quantify the amount of radiolabeled or fluorescently labeled triglyceride.

-

Determine the effect of the inhibitor on triglyceride synthesis.

In Vivo Oral Lipid Tolerance Test (OLTT)

This animal model assesses the effect of a DGAT1 inhibitor on postprandial lipemia.

Materials:

-

Mice or rats (e.g., C57BL/6)

-

DGAT1 inhibitor test compound formulated for oral administration

-

Vehicle control

-

Corn oil or other lipid source

-

Blood collection supplies (e.g., EDTA tubes)

-

Triglyceride assay kit

Procedure:

-

Fast the animals overnight.

-

Administer the DGAT1 inhibitor test compound or vehicle by oral gavage.

-

After a specified pre-treatment time (e.g., 30-60 minutes), administer a bolus of corn oil by oral gavage.

-

Collect blood samples at various time points post-lipid challenge (e.g., 0, 1, 2, 4, 6 hours).

-

Separate plasma from the blood samples.

-

Measure the plasma triglyceride concentrations at each time point using a triglyceride assay kit.

-

Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the effect of the inhibitor on postprandial lipid excursion.

Experimental Workflows

In Vitro DGAT1 Inhibitor Screening Workflow

Caption: A typical workflow for the in vitro screening of DGAT1 inhibitors.

In Vivo Efficacy Testing Workflow (Oral Lipid Tolerance Test)

Caption: Workflow for assessing the in vivo efficacy of DGAT1 inhibitors using an oral lipid tolerance test.

Clinical Perspective and Future Directions

Several DGAT1 inhibitors have advanced to clinical trials. While proof-of-concept has been established with demonstrated reductions in postprandial triglycerides in humans, a significant challenge has been the prevalence of gastrointestinal side effects, particularly diarrhea.[12][13][14] These adverse events are likely a direct consequence of the mechanism of action, namely the malabsorption of dietary fat.

Future research in this area is focused on:

-

Developing tissue-specific inhibitors: Targeting DGAT1 in specific tissues like the liver, while minimizing intestinal exposure, could potentially mitigate gastrointestinal side effects.

-

Investigating combination therapies: Combining DGAT1 inhibitors with other metabolic agents, such as DPP-4 inhibitors, may offer synergistic effects and allow for lower, better-tolerated doses.[7]

-

Exploring novel inhibitor scaffolds: The discovery of new chemical entities with improved pharmacokinetic and pharmacodynamic properties remains a key objective.

References

- 1. adooq.com [adooq.com]

- 2. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential mechanism of enhanced postprandial glucagon‐like peptide‐1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gwasstories.com [gwasstories.com]

The Lynchpin of Lipid Storage: A Technical Guide to DGAT1's Role in Triglyceride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme situated in the endoplasmic reticulum. It catalyzes the final and rate-limiting step in the Kennedy pathway of triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1] This pivotal role places DGAT1 at the heart of lipid metabolism, influencing everything from energy storage in adipocytes to dietary fat absorption in the intestine. Dysregulation of DGAT1 activity has been implicated in a range of metabolic disorders, including obesity and fatty liver disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of DGAT1's function, regulation, and the methodologies employed to study this key enzyme.

Enzymatic Function and Kinetics of DGAT1

DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family.[2] It exhibits broad substrate specificity, utilizing a variety of fatty acyl-CoAs and diacylglycerols to synthesize triglycerides. While both DGAT1 and its functional isozyme, DGAT2, catalyze the same reaction, they possess distinct kinetic properties and substrate preferences.

Quantitative Data on DGAT1 and DGAT2 Activity

| Parameter | DGAT1 | DGAT2 | Reference |

| Substrate Preference (Acyl-CoA) | Prefers oleoyl-CoA over palmitoyl-CoA | Can utilize a variety of fatty acyl-CoAs | [3] |

| Substrate Preference (Acyl-Acceptor) | Broader specificity, including retinol | More specific to diacylglycerol | [2] |

| Kinetic Behavior | Exhibits Michaelis-Menten kinetics | Exhibits Michaelis-Menten kinetics | [3] |

| Relative Activity in Adipocytes (Fasting) | Increased | Decreased | [4] |

| Relative Activity in Adipocytes (Re-feeding) | Normalized | Increased | [4] |

Impact of DGAT1 Knockout on Tissue Triglyceride Levels

| Tissue | Triglyceride Level Change in DGAT1 KO Mice | Reference |

| Adipose Tissue | Moderately decreased body fat | [5] |

| Skeletal Muscle (High-Fat Diet) | 46% decrease | [6] |

| Heart (Cardiomyocyte-specific KO) | No significant decrease initially, but leads to accumulation of DAG and ceramides | [7] |

| Liver | Resistant to diet-induced hepatic steatosis | [8] |

The Triglyceride Synthesis Pathway and its Regulation

DGAT1 activity is tightly regulated at both the transcriptional and post-translational levels to meet the cell's metabolic needs.

Signaling Pathway for DGAT1-Mediated Triglyceride Synthesis

Caption: The Kennedy pathway for triglyceride synthesis and its regulation.

Experimental Protocols

In Vitro DGAT1 Activity Assay (Radiolabeled)

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

-

Microsomal fractions from cells or tissues expressing DGAT1

-

1,2-dioleoyl-sn-glycerol (DOG)

-

[14C]Oleoyl-CoA

-

Assay buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, protease inhibitors

-

Stop solution: Chloroform:Methanol (2:1, v/v)

-

Phosphoric acid (2%)

-

TLC plates (silica gel)

-

TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing 5-10 µg of microsomal protein in assay buffer.

-

Add 100 µM of 1,2-dioleoyl-sn-glycerol.

-

Initiate the reaction by adding 25 µM of [14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for 10-30 minutes with gentle agitation.

-

Stop the reaction by adding the stop solution.

-

Add 2% phosphoric acid to facilitate phase separation.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipids in a small volume of chloroform.

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the triglyceride band using autoradiography or a phosphorimager.

-

Scrape the triglyceride band and quantify the radioactivity using a scintillation counter.[4]

Cellular Triglyceride Synthesis Assay

This assay measures the synthesis of new triglycerides in intact cells.

Materials:

-

Cultured cells (e.g., HEK293, HepG2)

-

[14C]Glycerol or [14C]Oleic acid

-

Cell culture medium

-

DGAT1 inhibitor (e.g., T863, A-922500) or vehicle (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (as in the in vitro assay)

-

TLC supplies (as in the in vitro assay)

Procedure:

-

Plate cells in a multi-well plate and grow to desired confluency.

-

Pre-treat cells with the DGAT1 inhibitor or vehicle for 1 hour.

-

Add [14C]glycerol or [14C]oleic acid to the culture medium and incubate for 2-4 hours.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the total lipids using chloroform:methanol.

-

Separate and quantify the radiolabeled triglycerides using TLC and scintillation counting as described in the in vitro assay protocol.[9]

Experimental Workflow for Assessing DGAT1 Inhibition

Caption: A typical workflow for the evaluation of a potential DGAT1 inhibitor.

DGAT1 in Drug Development

The role of DGAT1 in metabolic diseases has made it an attractive target for drug development. Several small molecule inhibitors of DGAT1 have been developed and have shown promise in preclinical studies for the treatment of obesity and related metabolic disorders.

IC50 Values for Select DGAT1 Inhibitors

| Inhibitor | IC50 (in vitro) | Cell-based Assay IC50 | Reference |

| A-922500 | 17.1 ng/mL | Not specified | [9] |

| T863 | Potent inhibitor | Not specified | [3] |

| PF-04620110 | Not specified | Potent inhibitor | [10] |

| Grape Extract | 5.6 µg/mL | Potent inhibition at 100 µg/mL | [9] |

| Apple Peel Extract | 1.4 µg/mL | Potent inhibition at 100 µg/mL | [9] |

| Red Raspberry Leaf Extract | 10.4 µg/mL | Potent inhibition at 100 µg/mL | [9] |

DGAT1 Protein-Protein Interactions

Understanding the protein interaction network of DGAT1 is crucial for elucidating its regulation and function. Techniques such as co-immunoprecipitation and yeast two-hybrid screening are employed to identify interacting partners.

Logical Relationship for Identifying DGAT1 Interacting Proteins

Caption: Logical workflow for the identification and validation of DGAT1 protein-protein interactions.

Conclusion

DGAT1 stands as a central player in the intricate process of triglyceride synthesis and overall lipid homeostasis. Its enzymatic activity is finely tuned to respond to the metabolic state of the organism. The detailed methodologies and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted role of DGAT1. A deeper understanding of its function and regulation will undoubtedly pave the way for novel therapeutic strategies targeting metabolic diseases.

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Upregulation of myocellular DGAT1 augments triglyceride synthesis in skeletal muscle and protects against fat-induced insulin resistance [jci.org]

- 7. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DGAT1 protein Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to DGAT1 Inhibitors for Obesity and Type 2 Diabetes Research

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides.[1][2][3] It catalyzes the final and committed step in the formation of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[1][2][4] DGAT1 is a multipass transmembrane protein primarily located in the endoplasmic reticulum of cells in the small intestine, adipose tissue, and liver.[2][5] Due to its pivotal role in lipid metabolism, DGAT1 has emerged as a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2][6]

The inhibition of DGAT1 is a promising strategy for managing these conditions.[4] Preclinical studies in DGAT1 knockout mice have demonstrated resistance to diet-induced obesity, increased insulin sensitivity, and improved glucose homeostasis.[4][6] These findings have spurred the development of small molecule inhibitors targeting DGAT1, with several compounds advancing to clinical trials. This guide provides a comprehensive overview of the core aspects of DGAT1 inhibitors for researchers, scientists, and drug development professionals.

Mechanism of Action of DGAT1 Inhibitors

DGAT1 inhibitors function by blocking the active site of the DGAT1 enzyme, thereby preventing the esterification of diacylglycerol to form triglycerides.[1] This inhibition leads to a reduction in the synthesis and subsequent storage of triglycerides in tissues like the adipose tissue and liver.[1] The primary mechanism of action involves competitive or non-competitive binding to the enzyme, which hinders its catalytic function.

By inhibiting DGAT1 in the gastrointestinal tract, these compounds reduce the absorption of dietary fats, leading to a decrease in postprandial hyperlipidemia.[7] This, in turn, is associated with a range of beneficial metabolic effects, including insulin sensitization, reduction in liver triglycerides, and weight loss in preclinical models.[7] Furthermore, the inhibition of DGAT1 can lead to an increase in the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[8][9]

Key DGAT1 Inhibitors in Research

Several small molecule inhibitors of DGAT1 have been developed and investigated for their therapeutic potential. The following sections detail some of the prominent compounds in this class.

Pradigastat (LCQ908)

Pradigastat is a potent and selective DGAT1 inhibitor that has been evaluated in clinical trials.[5][9] It has shown efficacy in reducing triglyceride levels, particularly in patients with familial chylomicronemia syndrome (FCS).[10]

AZD7687

AZD7687 is another selective and reversible DGAT1 inhibitor.[8] Clinical studies have demonstrated its ability to reduce postprandial triglyceride excursion, providing proof of mechanism for gut DGAT1 inhibition.[11] However, its development has been hampered by gastrointestinal side effects.[8][12]

PF-04620110

PF-04620110 is a potent, selective, and orally bioavailable DGAT1 inhibitor.[13] It has demonstrated efficacy in reducing plasma triglyceride levels in preclinical models.[6]

T-863

T-863 is a DGAT1 inhibitor that has been shown to decrease body weight, improve insulin sensitivity, and alleviate hepatic steatosis in diet-induced obese mice.[4][14]

Quantitative Data Presentation

The following tables summarize the quantitative data for the key DGAT1 inhibitors discussed.

Table 1: In Vitro Potency of DGAT1 Inhibitors

| Inhibitor | Target | IC50 | Source |

| Pradigastat (LCQ908) | DGAT1 | 0.157 µM | [15] |

| AZD7687 | Human DGAT1 | 80 nM | [16] |

| Human DGAT1 (liver microsome) | 70 nM | [17] | |

| Human DGAT1 (adipose tissue) | 10 nM | [17] | |

| PF-04620110 | DGAT1 | 19 nM | [13][18][19] |

| T-863 | DGAT1 | 17-49 nM | [4] |

Table 2: Clinical Trial Data for DGAT1 Inhibitors

| Inhibitor | Study Population | Dose | Key Findings | Adverse Effects | Source |

| Pradigastat | Familial Chylomicronemia Syndrome (FCS) patients | 20 mg and 40 mg | 41% and 70% reduction in fasting triglycerides, respectively. | Mild, transient gastrointestinal events. | [10] |

| Pradigastat | Overweight or obese healthy subjects | 1, 5, 10, or 25 mg for 14 days | Dose-dependent suppression of postprandial triglyceride excursions. Suppressed postprandial glucose and insulin, increased GLP-1. | Generally well-tolerated. | [9] |

| AZD7687 | Healthy male subjects | Single doses of 1-60 mg | >75% decrease in incremental Triglyceride AUC at doses ≥5 mg. | Nausea, vomiting, diarrhea. | [11] |

| AZD7687 | Overweight or obese men | 1, 2.5, 5, 10, and 20 mg/day for 1 week | Dose-dependent reductions in postprandial serum triglycerides at doses ≥5 mg. Significant increases in GLP-1 and PYY. | Gastrointestinal side effects, particularly diarrhea, leading to discontinuation. | [8] |

Table 3: Preclinical Data for DGAT1 Inhibitors

| Inhibitor | Animal Model | Dose | Key Findings | Source |

| PF-04620110 | Rat | ≥0.1 mg/kg (oral) | Reduction in plasma triglyceride levels following a lipid challenge. | [6][13] |

| T-863 | Diet-induced obese mice | Oral administration for 2 weeks | Caused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity. | [4][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of DGAT1 inhibitors.

DGAT1 Enzyme Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on DGAT1 enzyme activity.

-

Enzyme Source: Human small intestinal microsomal preparations.[20]

-

Substrates: Dioleoyl glycerol and a labeled fatty acyl-CoA (e.g., [³H]n-decanoyl Coenzyme A or palmitoleoyl Coenzyme A).[20][21]

-

Procedure:

-

Prepare a reaction mixture containing the microsomal enzyme source, dioleoyl glycerol, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the labeled fatty acyl-CoA.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).

-

Extract the lipids and separate the resulting radiolabeled triglycerides using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled triglyceride formed to determine the enzyme activity.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce DGAT1 activity by 50%.[4]

Cellular DGAT1 Assay

This assay evaluates the effect of an inhibitor on triglyceride synthesis within a cellular context.

-

Cell Line: Intestinal-derived cell lines such as HT-29 or HepG2 are commonly used.[13][22]

-

Procedure:

-

Culture the cells to confluence in appropriate media.

-

Pre-incubate the cells with the DGAT1 inhibitor at various concentrations.

-

Add a labeled precursor for triglyceride synthesis, such as ¹⁴C-glycerol or a labeled fatty acid (e.g., oleic acid).[20]

-

Incubate for a sufficient period to allow for triglyceride synthesis.

-

Lyse the cells and extract the total lipids.

-

Separate the lipids by TLC and quantify the amount of labeled triglyceride.

-

-

Data Analysis: Determine the concentration-dependent inhibition of triglyceride synthesis.

In Vivo Lipid Challenge Model

This animal model assesses the in vivo efficacy of a DGAT1 inhibitor on postprandial lipid excursion.

-

Animal Model: Typically rats or mice.

-

Procedure:

-

Fast the animals overnight.

-

Administer the DGAT1 inhibitor or vehicle orally at a predetermined time before the lipid challenge.

-

Administer a lipid load (e.g., corn oil) orally.

-

Collect blood samples at various time points post-lipid administration (e.g., 0, 1, 2, 4, 6, 8 hours).

-

Measure plasma triglyceride concentrations in the collected samples.

-

-

Data Analysis: Compare the triglyceride area under the curve (AUC) between the inhibitor-treated and vehicle-treated groups to assess the reduction in postprandial hypertriglyceridemia.[11]

Conclusion

DGAT1 inhibitors represent a promising therapeutic avenue for the management of obesity and type 2 diabetes. Their mechanism of action, centered on the reduction of triglyceride synthesis and absorption, addresses key aspects of these metabolic disorders. While clinical development has been challenged by gastrointestinal side effects for some compounds, the ongoing research and development of new, more tolerable inhibitors hold potential for future therapies. The experimental protocols and data presented in this guide offer a foundational understanding for researchers dedicated to advancing this field. Further investigation into tissue-specific inhibition and the long-term metabolic consequences of DGAT1 modulation will be crucial for the successful translation of these compounds into clinical practice.

References

- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. DGAT1 - Wikipedia [en.wikipedia.org]

- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. adooq.com [adooq.com]

- 20. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

Exploring Diacylglycerol O-Acyltransferase 1 (DGAT1) as a Therapeutic Target for Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final and committed step of triglyceride synthesis. Its pivotal role in lipid metabolism has positioned it as a compelling therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and hyperlipidemia. This guide provides a comprehensive overview of DGAT1, detailing its function, the rationale for its therapeutic targeting, and the current landscape of inhibitor development. We present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals in this field.

Introduction to DGAT1

DGAT1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triglyceride (TG).[1][2][3] This process is fundamental for the storage of energy in adipose tissue and the absorption of dietary fats in the small intestine.[4][5] Genetic studies in mice have provided strong validation for DGAT1 as a therapeutic target. Mice lacking DGAT1 (DGAT1 knockout) are resistant to diet-induced obesity, exhibit enhanced insulin and leptin sensitivity, and are protected from hepatic steatosis.[6][7][8] These compelling preclinical findings have spurred the development of small molecule inhibitors aimed at recapitulating these metabolic benefits in humans.

DGAT1 Signaling and Regulation

The activity and expression of DGAT1 are regulated by various metabolic signals, highlighting its central role in maintaining energy homeostasis.

Upstream Regulation

-

Glucose: Studies have shown that glucose can preferentially enhance the mRNA expression of DGAT1.[9]

-

Insulin: While insulin has a more pronounced effect on the expression of DGAT2, its interplay with glucose metabolism indirectly influences the substrate availability for DGAT1.[2][9]

-

MEK-ERK Pathway: In cultured hepatocytes, the MEK-ERK signaling pathway has been shown to regulate the mRNA levels of DGAT1. Inhibition of this pathway leads to an increase in DGAT1 mRNA.[2][10]

Downstream Effects

Inhibition of DGAT1 leads to a cascade of metabolic changes:

-

Reduced Triglyceride Synthesis: The primary effect is the decreased production of triglycerides, leading to lower lipid accumulation in tissues like the liver and adipose tissue.[6][11]

-

Delayed Fat Absorption: In the intestine, DGAT1 inhibition delays the absorption of dietary fats, resulting in a blunted postprandial triglyceride excursion.[11]

-

Improved Insulin Sensitivity: By reducing lipid accumulation and potentially through other mechanisms, DGAT1 inhibition enhances insulin sensitivity.[6][11]

-

Increased GLP-1 and PYY Secretion: Some studies suggest that DGAT1 inhibitors can stimulate the secretion of anorexigenic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[12]

Signaling Pathway of DGAT1 in Metabolic Regulation

Caption: Simplified signaling pathway illustrating the regulation and metabolic consequences of DGAT1 activity.

DGAT1 Inhibitors in Development

Several small molecule inhibitors of DGAT1 have been developed and evaluated in both preclinical and clinical settings.

Preclinical Data Summary

The following table summarizes the in vitro potency of key DGAT1 inhibitors.

| Compound | Target | IC50 (nM) | Cell-based TG Synthesis IC50 (nM) | Selectivity | Reference |

| PF-04620110 | Human DGAT1 | 19 | 8 (HT-29 cells) | >1000-fold vs DGAT2 | [10][13][14] |

| T863 | Human DGAT1 | 15 | - | No inhibition of MGAT3, DGAT2, MGAT2 | [6][11][15][16][17] |

| Pradigastat (LCQ-908) | DGAT1 | Potent and selective | - | - | [7][18] |

| AZD7687 | DGAT1 | - | - | Selective | [8] |

Animal Model Data

Studies in various rodent models have demonstrated the in vivo efficacy of DGAT1 inhibitors.

| Compound | Animal Model | Dose | Key Findings | Reference |

| PF-04620110 | db/db mice | 0.3, 3, 15 mg/kg for 21 days | Significant reduction in hepatic triglycerides. | [12] |

| T863 | Diet-induced obese mice | 30 mg/kg (oral) | Caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity. | [6][11][16] |

| A-922500 | Multiple rodent models | 0.03, 0.3, 3 mg/kg (oral) | Dose-dependently attenuated postprandial rise in serum triglycerides. | [19] |

Clinical Trial Data

Several DGAT1 inhibitors have advanced to human clinical trials.

| Compound | Study Population | Dose | Key Findings | Adverse Events | Reference |

| Pradigastat (LCQ-908) | Familial Chylomicronemia Syndrome (FCS) patients | 20 mg, 40 mg daily for 21 days | 41% and 70% reduction in fasting triglycerides, respectively. Substantial reductions in postprandial triglycerides. | Mild, transient gastrointestinal events. | [4][5][7][20] |

| AZD7687 | Overweight/obese men | 1, 2.5, 5, 10, 20 mg/day for 1 week | Dose-dependent reductions in postprandial serum triglycerides. Significant increases in GLP-1 and PYY. | Gastrointestinal side effects, primarily diarrhea, leading to discontinuation at higher doses. | [1][8][21][22] |

Key Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of DGAT1 activity and the effects of its inhibitors.

DGAT1 Enzyme Activity Assay (In Vitro)

This protocol is adapted from established methods for measuring DGAT1 activity in cell lysates or microsomal fractions.

Materials:

-

Cell lysate or microsomal fraction containing DGAT1

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mg/mL fatty acid-free BSA

-

Substrates: 1,2-dioleoyl-sn-glycerol (DAG), Oleoyl-CoA

-

Radiolabeled substrate: [14C]-Oleoyl-CoA

-

DGAT1 inhibitor or vehicle (DMSO)

-

Quenching solution: Chloroform:Methanol (2:1)

-

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

Procedure:

-

Prepare the reaction mixture in the assay buffer containing DAG and the test inhibitor at various concentrations.

-

Pre-incubate the cell lysate or microsomal fraction with the reaction mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding a mixture of cold Oleoyl-CoA and [14C]-Oleoyl-CoA.

-

Incubate the reaction for 15-30 minutes at 37°C with gentle agitation.

-

Stop the reaction by adding the quenching solution.

-

Vortex and centrifuge to separate the phases.

-

Spot the lipid-containing lower phase onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate triglycerides from other lipids.

-

Visualize the radiolabeled triglyceride product using a phosphorimager and quantify the radioactivity.

-

Calculate the percentage of inhibition relative to the vehicle control.

Workflow for In Vitro DGAT1 Enzyme Activity Assay

Caption: Step-by-step workflow for a typical in vitro DGAT1 enzyme activity assay.

Cellular Triglyceride Synthesis Assay

This assay measures the ability of a compound to inhibit triglyceride synthesis in a cellular context.

Materials:

-

Adherent cells (e.g., HepG2, 3T3-L1 adipocytes)

-

Cell culture medium

-

DGAT1 inhibitor or vehicle (DMSO)

-

Radiolabeled fatty acid (e.g., [14C]-oleic acid) complexed to BSA

-

Lysis buffer

-

Scintillation counter or equipment for lipid extraction and TLC as described above.

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with the DGAT1 inhibitor or vehicle for a specified period (e.g., 1-2 hours).

-

Add the [14C]-oleic acid-BSA complex to the medium and incubate for a further period (e.g., 2-4 hours) to allow for fatty acid uptake and incorporation into triglycerides.

-

Wash the cells with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and either directly measure the total incorporated radioactivity using a scintillation counter or perform lipid extraction and TLC to specifically quantify radiolabeled triglycerides.

-

Normalize the results to total protein concentration.

Western Blot for DGAT1 Expression

This protocol allows for the detection and quantification of DGAT1 protein levels in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against DGAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DGAT1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Challenges and Future Directions

While the therapeutic potential of DGAT1 inhibition is clear, several challenges remain. The most significant hurdle observed in clinical trials has been the gastrointestinal side effects, including nausea, vomiting, and diarrhea, particularly at higher doses.[1][3][8][21][22] These adverse events are likely mechanism-based, arising from the inhibition of intestinal fat absorption.

Future research and development efforts should focus on:

-

Developing intestine-specific or targeted inhibitors: Limiting the systemic exposure of DGAT1 inhibitors may mitigate off-target effects and improve the therapeutic window.

-

Investigating combination therapies: Combining a DGAT1 inhibitor with agents that have complementary mechanisms of action could allow for lower, better-tolerated doses while achieving robust efficacy.

-

Understanding the role of DGAT1 in different tissues: Further elucidation of the tissue-specific functions of DGAT1 will be crucial for designing safer and more effective therapeutic strategies.

Conclusion

DGAT1 remains a highly validated and promising target for the treatment of metabolic diseases. The wealth of preclinical data underscores its importance in regulating lipid homeostasis and insulin sensitivity. While clinical development has been hampered by gastrointestinal tolerability issues, the lessons learned are invaluable for guiding the next generation of DGAT1-targeted therapies. With a deeper understanding of its biology and the development of more refined therapeutic agents, DGAT1 inhibition holds the potential to become a valuable tool in the management of obesity, type 2 diabetes, and related metabolic disorders.

References

- 1. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. discovery-of-pf-04620110-a-potent-selective-and-orally-bioavailable-inhibitor-of-dgat-1 - Ask this paper | Bohrium [bohrium.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. jscimedcentral.com [jscimedcentral.com]

- 19. embopress.org [embopress.org]

- 20. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gwasstories.com [gwasstories.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel DGAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition presents a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This document details the experimental protocols, quantitative data from preclinical and clinical studies, and the underlying signaling pathways and discovery workflows.

Introduction to DGAT1 as a Therapeutic Target

Diacylglycerol O-acyltransferase 1 (DGAT1) is a microsomal enzyme that plays a crucial role in the biosynthesis of triglycerides by catalyzing the esterification of diacylglycerol with a fatty acyl-CoA.[1] DGAT1 is highly expressed in the small intestine, where it is involved in the absorption of dietary fats, and also in adipose tissue and the liver.[2][3] Genetic knockout studies in mice have demonstrated that the absence of DGAT1 leads to resistance to diet-induced obesity, increased insulin sensitivity, and reduced hepatic steatosis.[4][5][6] These findings have spurred significant interest in the development of small molecule inhibitors of DGAT1 as potential therapeutics for metabolic disorders.[7]

Discovery and Optimization of Novel DGAT1 Inhibitors

The discovery of novel DGAT1 inhibitors has employed a variety of modern drug discovery techniques, from high-throughput screening to computational modeling.

2.1. Screening and Lead Identification

-

High-Throughput Screening (HTS): Large chemical libraries, often containing hundreds of thousands of compounds, are screened to identify initial "hits" that inhibit DGAT1 activity. This is often accomplished using fluorescence-based assays that are amenable to automation.[8][9]

-

Virtual Screening: Computational methods are used to screen large databases of virtual compounds to identify those with a high probability of binding to the DGAT1 active site. These methods include:

-

Machine Learning: Algorithms such as Support Vector Machine (SVM), Naive Bayes (NB), and Random Forest (RP) are trained on known DGAT1 inhibitors to predict the activity of new compounds.[10][11]

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, which is then used as a query to search for novel scaffolds.[10][11]

-

3D-QSAR (Quantitative Structure-Activity Relationship): These models correlate the 3D properties of molecules with their biological activity to guide the design of more potent inhibitors.[10][11]

-

2.2. Lead Optimization

Once initial lead compounds are identified, a process of iterative chemical modification is undertaken to improve their potency, selectivity, and pharmacokinetic properties. This process, often referred to as medicinal chemistry, aims to enhance the drug-like characteristics of the lead compounds. Parallel medicinal chemistry (PMC) has been effectively used to accelerate the optimization of DGAT1 inhibitors by enabling the rapid synthesis and testing of libraries of related compounds.[12] This approach led to the development of highly potent and selective benzimidazole-based DGAT1 inhibitors.[12] Other notable chemical series that have been explored include quinoline carboxylic acids and piperidinyl-oxy-cyclohexanecarboxylic acids.[7][13]

Signaling Pathway of Triglyceride Synthesis

DGAT1 catalyzes the final and committed step in the synthesis of triglycerides. The pathway involves the sequential acylation of a glycerol-3-phosphate backbone.

Quantitative Data on DGAT1 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of several representative DGAT1 inhibitors.

Table 1: In Vitro Potency of Selected DGAT1 Inhibitors

| Compound | Chemical Class | IC50 (nM) | Target Species | Reference |

| T863 | Not Specified | 49 (CPM assay), 17 (TLC assay) | Human/Mouse | [8] |

| PF-04620110 | Pyrimidooxazepinone | 19 | Human | [5] |

| A-922500 | Not Specified | Not Specified (Potent) | Not Specified | [14] |

| AZD7687 | Not Specified | Not Specified (Selective) | Human | [15] |

| Compound 1A | Benzimidazole | Potent | Human | [7] |

| Compound 5B | Piperidinyl-oxy-cyclohexanecarboxylic acid | Potent | Human | [7] |

| Pradigastat (LCQ-908) | Not Specified | Not Specified | Human | [7] |

Table 2: In Vivo Efficacy of Selected DGAT1 Inhibitors

| Compound | Animal Model | Dose | Key Findings | Reference |

| T863 | Diet-induced obese mice | 10 mg/kg (oral) | Caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity. | [8] |

| PF-04620110 | Rodents | ≥0.1 mg/kg | Reduction of plasma triglyceride levels in a lipid challenge. | [5] |

| A-922500 | Rodents (mice, rats, hamsters) | 0.03, 0.3, 3 mg/kg (oral) | Dose-dependently attenuated the postprandial rise in serum triglycerides. | [14] |

| Compound 5B | Wild-type mice | 10 mg/kg/day for 6 days | Reduced cumulative body weight gain and food intake. | [7] |

| H128 | db/db mice | Not Specified | Reduced body weight gain, hyperlipidemia, and hepatic steatosis. | [4] |

Table 3: Clinical Trial Results for DGAT1 Inhibitors

| Compound | Study Phase | Population | Key Findings | Side Effects | Reference |

| Pradigastat (LCQ-908) | Phase II | Patients with familial chylomicronemia syndrome | 40% reduction in fasting triglyceride levels. | Diarrhea in >50% of patients. | [2][7] |

| AZD7687 | Phase I | Overweight or obese men | Dose-dependent reductions in postprandial serum triglycerides; significant increases in GLP-1 and PYY. | Gastrointestinal side effects (diarrhea), leading to discontinuation. | [15][16] |

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of DGAT1 inhibitors.

5.1. In Vitro Assays

-

Fluorescence-based DGAT1 Assay (CPM Assay):

-

Principle: This assay detects the Coenzyme A (CoASH) released during the DGAT1-mediated reaction using a thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). The resulting CoA-CPM product is highly fluorescent.[8]

-

Enzyme Source: Microsomes from human small intestine or cells overexpressing DGAT1.[8][17]

-

Substrates: 1,2-dioleoyl-rac-glycerol (DOG) and oleoyl-CoA.[8]

-

Procedure: The reaction is initiated by adding the enzyme source to a buffer containing the substrates and CPM. The fluorescence is measured at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.[8]

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce DGAT1 activity by 50%, is calculated from a dose-response curve.[8]

-

-

TLC-based DGAT1 Assay:

-

Principle: This assay measures the incorporation of a radiolabeled acyl-CoA into triacylglycerol (TAG).

-

Substrates: 1,2-diacylglycerol and [14C]oleoyl-CoA.

-

Procedure: The reaction mixture is incubated, and the lipids are then extracted. The extracted lipids are separated by thin-layer chromatography (TLC).

-

Data Analysis: The amount of radiolabeled TAG is quantified using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring the radioactivity by liquid scintillation counting.

-

-

Cellular DGAT1 Assay:

-

Principle: This assay measures the synthesis of TAG in intact cells.[17]

-

Cell Line: Human intestinal cell lines such as Caco-2 or HT-29 are commonly used.[18]

-

Procedure: Cells are incubated with a radiolabeled precursor, such as [14C]-glycerol or [14C]-oleic acid, in the presence of the test compound. The lipids are then extracted from the cells and separated by TLC to quantify the amount of newly synthesized radiolabeled TAG.[17][18]

-

5.2. In Vivo Assays

-

Lipid Tolerance Test (LTT):

-

Principle: This model assesses the effect of a DGAT1 inhibitor on the absorption of dietary fat.[14]

-

Animal Models: Fasted rodents (e.g., C57BL/6 mice, Sprague-Dawley rats).[14]

-

Procedure: The test compound or vehicle is administered orally. After a set period (e.g., 30 minutes), a bolus of corn oil is given via oral gavage. Blood samples are collected at various time points (e.g., 0, 1, 2, 4 hours) to measure serum triglyceride levels.[14][18]

-

Data Analysis: The area under the curve (AUC) of the postprandial triglyceride excursion is calculated and compared between the treated and vehicle groups.[14]

-

-

Diet-Induced Obesity (DIO) Model:

-

Principle: This model evaluates the chronic effects of a DGAT1 inhibitor on body weight, adiposity, and metabolic parameters in an obesity-prone setting.[8]

-

Animal Model: Mice fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.[8]

-

Procedure: The obese mice are treated daily with the test compound or vehicle for a specified duration (e.g., 2-4 weeks). Body weight and food intake are monitored regularly. At the end of the study, blood and tissues (e.g., liver, adipose tissue) are collected for analysis of triglycerides, insulin, and other metabolic markers.[8]

-

-

Pharmacokinetic (PK) Studies:

-

Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.[8]

-

Procedure: A single dose of the compound is administered to animals (e.g., mice or rats) via oral gavage or intravenous injection. Blood samples are collected at multiple time points, and the concentration of the compound in the plasma is measured using LC-MS/MS.[8]

-

Data Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life are calculated.[19]

-

Conclusion

The inhibition of DGAT1 has been extensively validated in preclinical models as a promising therapeutic strategy for managing obesity and related metabolic disorders. A diverse range of potent and selective DGAT1 inhibitors has been discovered through a combination of traditional and modern drug discovery approaches. However, the translation of these promising preclinical findings to clinical success has been hampered by significant gastrointestinal side effects, primarily diarrhea, observed in human trials.[15][16] These adverse effects are likely a direct consequence of the mechanism of action, namely the inhibition of fat absorption in the gut. Future research in this area may focus on developing intestinally targeted inhibitors with minimal systemic exposure to mitigate these side effects or exploring combination therapies that could allow for lower, better-tolerated doses of DGAT1 inhibitors.[20]

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model - ProQuest [proquest.com]

- 12. Accelerating the discovery of DGAT1 inhibitors through the application of parallel medicinal chemistry (PMC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gwasstories.com [gwasstories.com]

- 17. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. | BioWorld [bioworld.com]

- 20. pubs.acs.org [pubs.acs.org]

The Impact of DGAT1 Inhibition on Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and only committed step in the primary pathway for triglyceride (TG) synthesis.[1][2][3] This integral membrane protein, located in the endoplasmic reticulum, esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[2][4] DGAT1 is highly expressed in tissues with active triglyceride synthesis, particularly the small intestine, adipose tissue, and liver.[5][6][7] Its pivotal role in fat absorption and storage has made it a significant therapeutic target for metabolic diseases, including obesity, type 2 diabetes, hyperlipidemia, and nonalcoholic fatty liver disease (NAFLD).[5][6][8] Genetic deletion of DGAT1 in mice confers resistance to diet-induced obesity and hepatic steatosis while increasing sensitivity to insulin and leptin, highlighting the therapeutic potential of its pharmacological inhibition.[3][6] This guide provides an in-depth technical overview of the molecular and physiological impacts of DGAT1 inhibition on fatty acid metabolism, summarizing key quantitative data, experimental methodologies, and the underlying biological pathways.

Mechanism of Action of DGAT1 Inhibition

DGAT1 inhibitors function by blocking the enzyme's catalytic activity, thereby preventing the synthesis of triglycerides from diacylglycerol and fatty acyl-CoAs.[9] Some small-molecule inhibitors bind directly to the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme, effectively blocking substrate access and halting triglyceride formation.[9] This blockade has profound downstream effects on how cells and tissues process fatty acids. Instead of being esterified and stored as neutral lipids, fatty acids are rerouted towards other metabolic pathways. The primary consequences are a reduction in intestinal fat absorption and an increase in fatty acid oxidation.[9][10] This shift from lipid storage to lipid utilization is the fundamental mechanism behind the therapeutic benefits observed with DGAT1 inhibition.

Quantitative Effects of DGAT1 Inhibition on Metabolic Parameters

Pharmacological inhibition of DGAT1 has been shown to significantly improve metabolic profiles in various preclinical models and in human clinical trials. The effects are most pronounced on plasma triglyceride levels, hepatic steatosis, and body weight.

Table 1: Effects of DGAT1 Inhibitors on Plasma Lipids

| Inhibitor | Model | Dose | Duration | Fasting Triglyceride Reduction | Reference |

| A-922500 | Zucker Fatty Rat | 3 mg/kg | 14 days | 39% | [1] |

| A-922500 | Hyperlipidemic Hamster | 3 mg/kg | 14 days | 53% | [1] |

| H128 | db/db Mice | 10 mg/kg | 5 weeks | Significant reduction | [5] |

| T863 | Diet-Induced Obese (DIO) Mice | 10 mg/kg | 15 days | ~50% | [11] |

| Pradigastat | FCS Patients | 40 mg | 21 days | 70% (from Day -1) | [12] |

| AZD7687 | Overweight/Obese Men | ≥5 mg/day | 7 days | Dose-dependent reduction | [13] |

Table 2: Effects of DGAT1 Inhibitors on Body Weight and Liver Health

| Inhibitor | Model | Dose | Duration | Key Outcomes | Reference |

| H128 | db/db Mice | 10 mg/kg | 5 weeks | Significant inhibition of body weight gain; Markedly ameliorated hepatic steatosis (decreased liver weight, lipid droplets, TG content) | [5] |

| T863 | DIO Mice | 10 mg/kg | 15 days | ~10% body weight loss; ~60% reduction in liver triglycerides | [11] |

| Antisense Oligonucleotide | High-Fat Diet Mice | N/A | N/A | Protected against high-fat-diet-induced fatty liver; Reduced hepatic TG by ~80% | [14][15] |

| DGAT1i | High-Fat Diet Rats | 9 mg/kg | Acute | 23% reduction in energy intake after 8 hours | [10] |

Impact on Key Metabolic Pathways

Intestinal Fat Absorption and Chylomicron Formation

The small intestine has the highest levels of DGAT1 expression, where it is essential for the re-esterification of dietary fatty acids into triglycerides for packaging into chylomicrons.[5][16] Inhibition of DGAT1 acutely blunts postprandial hypertriglyceridemia by delaying and reducing the absorption of dietary fat.[5][11] This leads to an accumulation of lipids within enterocytes, particularly in the distal part of the small intestine, and a reduction in the secretion of chylomicrons into circulation.[11][17] Studies have also shown that DGAT1 inhibition can lead to the formation of smaller chylomicrons.[17]

Hepatic Fatty Acid Metabolism and Steatosis

In the liver, DGAT1 plays a specific role in the esterification of exogenous fatty acids delivered from circulation.[14][15] By inhibiting this process, DGAT1 inhibitors protect against hepatic steatosis induced by high-fat diets or fasting.[14][15] The mechanism involves both reducing triglyceride synthesis and increasing fatty acid oxidation.[14] Studies show that pharmacological DGAT1 inhibition or genetic knockout leads to a significant upregulation of genes involved in fatty acid oxidation, including Carnitine Palmitoyltransferase 1 (CPT1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][18]

Adipose Tissue and Systemic Energy Expenditure

DGAT1-deficient mice are resistant to obesity due to increased energy expenditure rather than decreased food intake.[5] This phenotype is linked to a shift in substrate utilization, where fatty acids are preferentially oxidized for energy. The inhibition of triglyceride synthesis in adipocytes leads to an accumulation of fatty acyl-CoA, which can activate pathways promoting fatty acid oxidation, potentially mediated by AMPK activation.[19] This "futile lipid cycling," where fatty acids are liberated through lipolysis but blocked from re-esterification, drives energy expenditure.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of triglyceride synthesis as a treatment strategy for obesity: lessons from DGAT1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]

- 8. NASH Target Development Service for DAG O-Acyltransferase (DGAT) Inhibitors - Creative Biolabs [creative-biolabs.com]

- 9. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific role for acyl CoA:Diacylglycerol acyltransferase 1 (Dgat1) in hepatic steatosis due to exogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. embopress.org [embopress.org]

The Role of DGAT1 Gene Variants in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final and rate-limiting step of triglyceride (TG) biosynthesis.[1] Located in the endoplasmic reticulum, DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[2][3] This process is central to the storage of metabolic energy in the form of lipid droplets.[4] Beyond its canonical role in TG synthesis, DGAT1 is also involved in the synthesis of diacylglycerols, wax esters, and retinyl esters.[5] Given its pivotal role in lipid homeostasis, genetic variations and inhibition of DGAT1 have profound effects on metabolism, making it a subject of intense research and a potential therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[6][7] This guide provides an in-depth technical overview of DGAT1 gene variants and their impact on lipid metabolism, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.

DGAT1 in the Triglyceride Synthesis Pathway

DGAT1 is one of two key enzymes that catalyze the final step in the glycerol phosphate pathway of triglyceride synthesis.[2][8] While both DGAT1 and DGAT2 perform the same catalytic function, they are encoded by unrelated genes and exhibit distinct tissue expression patterns and physiological roles.[5][9] DGAT1 is ubiquitously expressed, with high levels in the small intestine, adipose tissue, and mammary glands.[8] In the intestine, DGAT1 is essential for the re-esterification of dietary fatty acids into triglycerides for packaging into chylomicrons.[1][10]

Caption: The Kennedy pathway of triglyceride synthesis, highlighting the final step catalyzed by DGAT1 and DGAT2.

Quantitative Effects of DGAT1 Deficiency on Lipid Metabolism in Murine Models

Studies using DGAT1 knockout (Dgat1-/-) mice have been instrumental in elucidating its physiological role. These mice are viable but exhibit a lean phenotype and are resistant to diet-induced obesity, primarily due to increased energy expenditure.[11][12] Below is a summary of the quantitative effects of DGAT1 deficiency on various metabolic parameters.

| Parameter | Genotype/Condition | Tissue | Effect of DGAT1 Deficiency | Reference |

| Triglyceride (TG) Levels | Chow-fed | White Adipose Tissue (WAT) | 30-40% reduction | [11] |

| Chow-fed | Skeletal Muscle | 30-40% reduction | [11] | |

| High-fat diet | Liver | ~82% reduction (157 ± 28 vs 28 ± 16 mg/g) | [11] | |

| Middle-aged | Heart | ~40-50% reduction | [12] | |

| Middle-aged | Skeletal Muscle | ~40-50% reduction | [12] | |

| Newborn (Dgat1/Dgat2 double KO) | Whole Body | Reduced to ~1-3% of Wild Type | [13] | |

| Diacylglycerol (DAG) Levels | Cardiomyocyte-specific KO | Heart | 85% increase | [14] |

| Ceramide Levels | Cardiomyocyte-specific KO | Heart | 95% increase | [14] |

| Free Fatty Acid (FFA) Levels | Cardiomyocyte-specific KO | Heart | ~60% increase | [14] |

| Fatty Acid Composition (TG) | Chow-fed | WAT & Skeletal Muscle | Relative decrease in monounsaturated (16:1, 18:1) and increase in saturated (16:0, 18:0) fatty acids | [11] |

| Plasma Lipids | Middle-aged females | Plasma | ~35% lower total cholesterol (61 ± 5 vs 39 ± 3 mg/dL) | [12] |

| Gene Expression | Chow-fed | Brown Adipose Tissue (BAT) | ~70% increase in UCP1 | [11] |

| Chow-fed | WAT | Increase in UCP3, PPARα, Acyl CoA oxidase; Decrease in PPARγ, Fatty acid synthase, Leptin (ob) mRNA (~50%) | [11] |

Human DGAT1 Variants and Clinical Manifestations

In humans, mutations in the DGAT1 gene are associated with severe congenital diarrheal disorders and protein-losing enteropathy.[15] These mutations often lead to reduced or absent DGAT1 expression, resulting in impaired intestinal fat absorption, chronic diarrhea, vomiting, and failure to thrive.[15][16] Affected individuals often require total parenteral nutrition.[16] A novel homozygous missense variant and a splice site mutation in intron 8 have been identified in families with protein-losing enteropathy.[15] These findings underscore the critical, non-redundant role of DGAT1 in human intestinal lipid metabolism.

Experimental Protocols & Workflows

In Vitro DGAT1 Activity Assay

Measuring DGAT1 enzymatic activity is fundamental to studying its function and identifying potential inhibitors. Several methods exist, commonly involving radiolabeled or fluorescent substrates.

Protocol: Radiolabeled DGAT1 Activity Assay [17][18]

-

Cell Lysate/Microsome Preparation:

-

Harvest cells (e.g., DGAT1-expressing SUM159 or HEK293T cells) and wash with PBS.

-

Lyse cells via sonication in an ice-cold lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).

-

Isolate the membrane fraction containing DGAT1 by centrifugation. Determine protein concentration using a standard method like the Bradford assay.

-

-

Assay Reaction:

-

Pre-incubate cell lysate/microsomes (5-10 µg protein) with a DGAT2 inhibitor (e.g., PF-06424439) on ice for 30 minutes to ensure specificity for DGAT1 activity.

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 7.4)

-

25 mM MgCl₂ (this high concentration favors DGAT1 activity)[18]

-

Delipidated BSA

-

100-200 µM 1,2-dioleoyl-sn-glycerol (DAG substrate)

-

25-50 µM oleoyl-CoA substrate containing a [¹⁴C]-oleoyl-CoA tracer.

-

-

Initiate the reaction by adding the reaction mixture to the lysate.

-

Incubate at 37°C with gentle agitation for 30 minutes.

-

-

Lipid Extraction and Analysis:

-

Quench the reaction by adding chloroform/methanol (2:1 v/v), followed by phosphoric acid for phase separation.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Separate the lipids using thin-layer chromatography (TLC) with a hexane/diethyl ether/acetic acid (80:20:1) solvent system.

-

Identify the triglyceride band by comparison to a standard.

-

Scrape the TG band and quantify the incorporated radioactivity using a scintillation counter to determine DGAT1 activity.

-

Caption: Experimental workflow for an in vitro DGAT1 activity assay using a radiolabeled substrate.

Workflow for Tissue Lipid Profile Analysis

Analyzing the lipid composition of tissues from Dgat1-/- mice compared to wild-type controls is essential for understanding the functional consequences of DGAT1 deficiency.

References

- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. The Role of DGAT1 in Triglyceride Uptake, Synthesis and Storage [escholarship.org]

- 5. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]

- 12. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice | Aging [aging-us.com]

- 13. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. DGAT1 - Wikipedia [en.wikipedia.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application